molecular formula C41H30O11 B1245156 Blepharismin

Blepharismin

Cat. No. B1245156
M. Wt: 698.7 g/mol
InChI Key: FRDONCXLMWOCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blepharismin is a natural product found in Blepharisma japonicum with data available.

Scientific Research Applications

1. Photodynamic Activity and Inhibition of Enzymes

Blepharismin, a photosensitizing pigment from the protozoan Blepharisma, has been studied for its ability to inhibit the generation of superoxide anion in neutrophils. This inhibition is light and concentration-dependent and occurs via both diacylglycerol-induced protein kinase C (PKC)-dependent and arachidonate-induced PKC-independent reactions. Additionally, this compound can inhibit PKC activity in neutrophils and rat brain, as well as NADPH oxidase activity in a cell-free system, suggesting a broad potential for non-specific inhibition of various membrane-bound enzymes (Watanabe et al., 1995).

2. Structural and Biosynthetic Studies

The structure of this compound has been a subject of research since its isolation. It was characterized as calcium 3-(2'-formylamino-5'-hydroxybenzoyl)lactate based on chemical and spectroscopic analyses, including x-ray crystallography (Kubota et al., 1973). Further studies have focused on the assignment of 13C NMR signals for this compound C, achieved through analyses of enriched samples obtained by feeding experiments (Uruma et al., 2007).

3. Photoreceptor and Photodynamic Effects

This compound's role as a photoreceptor pigment in Blepharisma japonicum has been explored extensively. It has been implicated in mediating photophobic responses and photodynamic effects. Studies have isolated a this compound-binding protein, indicating a complex mechanism of action in photoreception (Gioffrè et al., 1993). Additionally, blepharismins can form ion-permeable channels in planar lipid bilayer membranes, suggesting a cytotoxic mechanism of action against predatory protozoa (Muto et al., 2001).

4. Photobiological and Photophysical Properties

The photobiology of Blepharisma, including the properties of this compound, has been reviewed to understand its sensitivity to visible and near-ultraviolet radiation (Giese, 1981). Time-resolved fluorescence spectroscopy and photolysis studies of this compound have contributed to understanding its excited state behavior and photochemistry (Yamazaki et al., 1993).

properties

Molecular Formula

C41H30O11

Molecular Weight

698.7 g/mol

IUPAC Name

5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione

InChI

InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3

InChI Key

FRDONCXLMWOCKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O

synonyms

blepharismin

Origin of Product

United States

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